molecular formula C19H28N6O3 B4557227 1,7-dimethyl-8-(3-morpholinopropyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

1,7-dimethyl-8-(3-morpholinopropyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B4557227
M. Wt: 388.5 g/mol
InChI Key: LLNPNTXIRQUIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Dimethyl-8-(3-morpholinopropyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes a morpholinopropyl group and multiple methyl and propyl substitutions. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1,7-dimethyl-8-(3-morpholinopropyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps, typically starting with the preparation of the imidazo[2,1-f]purine core. This core can be synthesized through a series of condensation reactions involving appropriate purine derivatives and imidazole precursors. The introduction of the morpholinopropyl group is achieved through nucleophilic substitution reactions, where a suitable morpholine derivative is reacted with the intermediate compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1,7-Dimethyl-8-(3-morpholinopropyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity. Common reagents include alkyl halides and amines.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms.

Scientific Research Applications

1,7-Dimethyl-8-(3-morpholinopropyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-8-(3-morpholinopropyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it could inhibit the activity of certain kinases, leading to altered cell signaling and growth.

Comparison with Similar Compounds

1,7-Dimethyl-8-(3-morpholinopropyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other imidazo[2,1-f]purine derivatives, such as:

    1,7-Dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the morpholinopropyl group, which may result in different biological activity.

    8-(3-Morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the methyl and propyl substitutions, potentially affecting its chemical properties.

    1,7-Dimethyl-8-(3-piperidinopropyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Contains a piperidinopropyl group instead of a morpholinopropyl group, which may influence its interaction with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4,7-dimethyl-6-(3-morpholin-4-ylpropyl)-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O3/c1-4-6-24-17(26)15-16(21(3)19(24)27)20-18-23(14(2)13-25(15)18)8-5-7-22-9-11-28-12-10-22/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNPNTXIRQUIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3CCCN4CCOCC4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,7-dimethyl-8-(3-morpholinopropyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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1,7-dimethyl-8-(3-morpholinopropyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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1,7-dimethyl-8-(3-morpholinopropyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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1,7-dimethyl-8-(3-morpholinopropyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 5
1,7-dimethyl-8-(3-morpholinopropyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 6
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1,7-dimethyl-8-(3-morpholinopropyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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